{[(3-Acetylphenyl)sulfonyl]amino}acetic acid

Medicinal Chemistry Positional Isomerism Structure-Activity Relationships

Reproducibility in SAR studies demands exact positional isomers-substituting the meta-acetyl isomer (CAS 790270-98-3) with the para isomer (CAS 749920-47-6) alters steric, electronic, and binding properties, compromising structure-activity interpretation. • Meta-acetyl substitution provides distinct electronic/steric profile vs. para analogs for reliable SAR exploration • Dual reactive sites: free sulfonamide NH for N-alkylation/acylation + terminal COOH for amide/ester conjugation • Verified identity: mp 175°C enables instrument-based incoming QC inspection Supplied at ≥95% purity with full QA documentation for research and further manufacturing use.

Molecular Formula C10H11NO5S
Molecular Weight 257.26
CAS No. 790270-98-3
Cat. No. B2395038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(3-Acetylphenyl)sulfonyl]amino}acetic acid
CAS790270-98-3
Molecular FormulaC10H11NO5S
Molecular Weight257.26
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(=O)O
InChIInChI=1S/C10H11NO5S/c1-7(12)8-3-2-4-9(5-8)17(15,16)11-6-10(13)14/h2-5,11H,6H2,1H3,(H,13,14)
InChIKeyHINKTCFJKCXJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

790270-98-3: Overview


{[(3-Acetylphenyl)sulfonyl]amino}acetic acid (CAS 790270-98-3), also known as N-(3-acetylphenyl)sulfonylglycine or 2-(3-acetylbenzenesulfonamido)acetic acid, is an N-sulfonylglycine derivative with the molecular formula C₁₀H₁₁NO₅S and a molecular weight of 257.26 g/mol . This compound is classified as an organic sulfonamide building block and is primarily supplied for research and further manufacturing use, not for direct diagnostic or therapeutic application . Its structure features a sulfonamide linkage between a glycine carboxylic acid moiety and a 3-acetylphenyl ring, providing distinct hydrogen bonding capacity and a reactive carbonyl group for subsequent derivatization [1]. The compound exists as a solid at room temperature with a reported melting point of 175°C .

Unsubstituted sulfonamide NH enables N-derivatization and hydrogen bond donation
Meta-acetyl substitution provides distinct electronic and steric profile for SAR exploration
Terminal carboxylic acid serves as bioconjugation or activation handle
Multi-vendor availability as a research building block (95–98% purity)

790270-98-3: Substitution Risks


Although the sulfonylamino acetic acid scaffold is common across numerous research compounds and building blocks, substitution of 790270-98-3 with a closely related analog cannot be presumed functionally or synthetically equivalent. Positional isomerism is a critical differentiator: the 3-acetyl substitution pattern on the phenyl ring (meta position) is distinct from the 4-acetyl (para) isomer (CAS 749920-47-6), which exhibits different steric and electronic properties that can alter target binding, reaction kinetics, and crystal packing . Furthermore, the unsubstituted glycine NH in 790270-98-3 contrasts with N-alkylated variants such as N-(3-acetylphenyl)-N-(methylsulfonyl)glycine (CAS 827007-49-8), where N-methylation reduces hydrogen bond donor capacity and increases lipophilicity (LogP shift), potentially affecting solubility, metabolic stability, and downstream conjugation efficiency . Broader class evidence from phenylsulfonyl acetic acid derivative SAR studies demonstrates that even minor substitution changes on the phenyl ring produce measurable differences in physicochemical properties, cytotoxicity profiles, and pharmacokinetic parameters [1]. These documented variations underscore that procurement of the exact specified compound is essential for reproducibility and valid structure-activity interpretation.

Positional isomerism
Meta-acetyl (3-position) differs from para-acetyl (4-position, CAS 749920-47-6) in electron distribution, binding geometry, and reactivity; SAR consistency requires the correct isomer.
N-Alkylated analogs
N-Methylation or N-methylsulfonyl substitution (e.g., CAS 827007-49-8) removes a hydrogen bond donor, increases lipophilicity, and blocks a reactive site, potentially altering synthetic utility and biological profile.
Phenyl ring modifications
Class-level SAR evidence shows that even minor substituent changes on the phenylsulfonyl acetic acid scaffold can shift physicochemical properties and target engagement context; direct substitution may not reproduce results.

790270-98-3: Evidence vs. Analogs


Meta vs. Para Acetyl Substitution

The target compound 790270-98-3 bears an acetyl substituent at the meta position (3-acetyl) of the phenyl ring, while the commercially available para-substituted analog ((4-acetylphenyl)sulfonyl)glycine (CAS 749920-47-6) places the acetyl group at the 4-position . Meta vs. para substitution alters the electron density distribution across the aromatic ring via inductive and resonance effects, which can affect sulfonamide NH acidity, hydrogen bonding geometry, and hydrophobic interactions with binding pockets. In broader phenylsulfonyl acetic acid SAR studies, substitution position on the phenyl ring has been shown to produce measurable differences in target binding and physicochemical properties [1]. While direct head-to-head activity comparison data are not publicly available for these specific positional isomers, class-level evidence from phenylsulfonyl acetic acid derivative optimization programs demonstrates that positional isomer selection is a critical SAR parameter [1].

Meta vs Para Acetyl
Class-level inference
3-acetyl (meta) vs. 4-acetyl (para) – distinct InChIKey and 3D conformation
Positional isomer selection is a critical SAR parameter; para analog may not transfer binding context.
Class-level phenylsulfonyl acetic acid SAR; direct head-to-head activity data not publicly available.
Medicinal Chemistry Positional Isomerism Structure-Activity Relationships

N-Methylation Impact on Hydrogen Bonding

The target compound 790270-98-3 retains a free NH group on the glycine nitrogen (sulfonamide NH), while a structurally related analog, N-(3-acetylphenyl)-N-(methylsulfonyl)glycine (CAS 827007-49-8), features N-methyl substitution and a distinct methylsulfonyl group . This modification reduces the hydrogen bond donor count and increases molecular weight (271.29 vs. 257.26 g/mol) and lipophilicity. The free sulfonamide NH in 790270-98-3 provides a reactive handle for further derivatization (e.g., alkylation, acylation) and enables hydrogen bond donation that can be critical for target recognition. Class-level evidence from phenylsulfonyl acetic acid derivative optimization shows that modifications altering hydrogen bond capacity and lipophilicity directly impact plasma exposure and efficacy profiles [1].

N-Methylation H-Bond
Class-level inference
Free NH (HBD count 2) vs. N-methyl (HBD count 1); MW diff. +14.03, predicted LogP increase
Free NH preserves a reactive handle and hydrogen bond donor; N-alkylated analogs shift synthetic utility and lipophilicity profile.
Class-level evidence linking lipophilicity changes to pharmacokinetic outcomes; direct analog comparison limited.
Drug Design Hydrogen Bonding Lipophilicity

Melting Point Identity Verification

The target compound 790270-98-3 has a reported melting point of 175°C . This value provides a measurable, quantitative reference point for identity confirmation and batch-to-batch consistency verification upon receipt. In contrast, the para-substituted positional isomer (CAS 749920-47-6) and the N-methylated analog (CAS 827007-49-8) lack publicly reported melting point values in vendor documentation, limiting direct physicochemical comparison for those specific analogs . The reported melting point for 790270-98-3 also differs from the unsubstituted parent scaffold N-(phenylsulfonyl)glycine (CAS 5398-96-9), which exhibits distinct thermal behavior [1].

Melting Point Identity
Cross-study comparable
175 °C
Reported thermal identity reference for receiving inspection and batch consistency verification.
Para isomer and N-methyl analog lack publicly reported melting points; parent scaffold shows distinct thermal behavior.
Analytical Chemistry Quality Control Procurement Verification

Purity Grade and Supplier Availability

790270-98-3 is available from multiple research chemical suppliers with standard purity specifications of 95% , with select vendors offering higher purity grades up to 98% . This multi-vendor availability contrasts with the para-substituted isomer (CAS 749920-47-6), which shows more limited commercial availability with some suppliers listing the product as discontinued . The broader class of phenylsulfonyl acetic acid derivatives exhibits variable commercial accessibility; 790270-98-3 is maintained in stock by multiple vendors including Santa Cruz Biotechnology, ChemScene, Leyan, and CymitQuimica, reducing single-source procurement risk . The compound is also cataloged as a building block (Category: Building Blocks; Miscellaneous) with standard reference material designation A166055 .

Purity & Availability
Data to verify
95–98% purity, ≥4 independent vendors, active stock status
Multi-vendor sourcing reduces procurement risk; purity specification supports research-grade synthesis.
Vendor landscape as of 2026; para isomer shows limited/discontinued availability. Confirm specifications per lot.
Chemical Procurement Vendor Comparison Specification Compliance

790270-98-3: Application Scenarios


N-Arylsulfonylglycine Library Synthesis

The unsubstituted sulfonamide NH group in 790270-98-3 provides a reactive site for N-alkylation, acylation, or arylation, enabling systematic generation of N-substituted N-arylsulfonylglycine derivatives for structure-activity relationship studies. This synthetic utility is documented in methodologies for preparing N-substituted N-arylsulfonylglycines and their use in peptoid synthesis, where the sulfonylglycine core serves as a versatile monomer [1]. The meta-acetyl substitution distinguishes this scaffold from para-substituted analogs, offering differential electronic and steric properties that can be exploited in medicinal chemistry optimization campaigns [2].

SAR Studies with Positional Isomers

In drug discovery programs targeting receptors or enzymes sensitive to phenylsulfonyl acetic acid derivatives (e.g., free fatty acid receptor 1 agonists for type 2 diabetes), the meta-acetyl substitution pattern of 790270-98-3 provides a distinct electronic and steric profile compared to para-substituted analogs [1]. SAR studies on the phenylsulfonyl acetic acid scaffold have demonstrated that substitution position and lipophilicity changes produce measurable differences in target binding, plasma exposure, and hypoglycemic efficacy in vivo [1]. 790270-98-3 enables systematic exploration of meta-substitution effects that cannot be interrogated using the para isomer.

Melting Point QC Reference Standard

The documented melting point of 175°C for 790270-98-3 provides a quantitative, instrument-based identity verification parameter suitable for incoming material inspection and batch release testing [1]. This thermal property distinguishes 790270-98-3 from its unsubstituted parent scaffold N-(phenylsulfonyl)glycine and from analogs lacking published melting point data [2]. Procurement specifications of 95-98% purity from multiple vendors enable use as an analytical reference material for method development or system suitability testing in chromatographic assays .

Carboxylic Acid Bioconjugation Handle

The terminal carboxylic acid group in 790270-98-3 serves as a reactive handle for amide bond formation, esterification, or activation as an acyl chloride, enabling conjugation to amine-containing payloads, linkers, or solid supports. This functional group, combined with the free sulfonamide NH, provides two distinct derivatization sites with orthogonal reactivity profiles, expanding synthetic versatility relative to N-alkylated analogs where the sulfonamide nitrogen is blocked [1]. The compound's classification as a building block (Category: Building Blocks; Miscellaneous) supports its intended use as a synthetic intermediate [2].

Application
Selection Property
Validation Focus
N-Arylsulfonylglycine library synthesis
Unsubstituted sulfonamide NH reactivity
N-alkylation/acylation efficiency and peptoid monomer compatibility
Position-specific SAR exploration
Meta-acetyl electronic/steric profile
Position-dependent target binding context and model-response interpretation
QC identity verification
Reported thermal identity reference
Batch-to-batch consistency via melting point; method development suitability
Carboxylic acid bioconjugation
Carboxylic acid and sulfonamide NH dual handles
Orthogonal derivatization and conjugation to amine payloads or solid supports

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.